molecular formula C17H12N4O2S B2385066 6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251598-13-6

6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No. B2385066
CAS RN: 1251598-13-6
M. Wt: 336.37
InChI Key: BIRIYZOUADRRTF-UHFFFAOYSA-N
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Description

“6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione” is a compound that has been studied for its potential biological activities . It is a derivative of thieno[2,3-d]pyrimidine, a structural motif found in a wide range of natural products . This compound has been synthesized as part of a series of morpholine-based thieno[2,3-d]pyrimidine derivatives designed as anti-PI3K agents .

Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

CDK2 (Cyclin-Dependent Kinase 2) is an attractive target for cancer therapy. Researchers have designed a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds were synthesized as novel CDK2 inhibitors. Key findings include:

LSD1 Inhibition

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been explored as a template for designing new LSD1 (Lysine-Specific Demethylase 1) inhibitors. Docking studies suggest that hydrogen interactions between the nitrogen atom in the pyridine ring and Met332 contribute to improved activity in the 2-thiopyridine series .

Imidazole Derivatives

While not directly related to the compound , imidazole-containing compounds have therapeutic potential. Researchers have synthesized and evaluated various imidazole derivatives for their biological activities .

Thiazolo[4,5-b]pyridine-2(3H)-one Derivatives

Although not identical to our compound, the synthesis and cytotoxicity of new thiazolo[4,5-b]pyridine-2(3H)-one derivatives have been investigated. These compounds may offer insights into related chemical scaffolds .

Future Directions

The future directions for this compound could involve further studies on its potential as an anti-PI3K agent . It could also be optimized to serve as a new chemical entity for discovering new anticancer agents .

properties

IUPAC Name

6-benzyl-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c22-16-15-14(13(20-24-15)12-8-4-5-9-18-12)19-17(23)21(16)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRIYZOUADRRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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